Methyl 3-thioxo-4-morpholinecarboxylate

Description

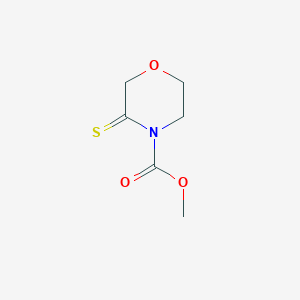

Structure

2D Structure

Properties

CAS No. |

839710-47-3 |

|---|---|

Molecular Formula |

C6H9NO3S |

Molecular Weight |

175.21 g/mol |

IUPAC Name |

methyl 3-sulfanylidenemorpholine-4-carboxylate |

InChI |

InChI=1S/C6H9NO3S/c1-9-6(8)7-2-3-10-4-5(7)11/h2-4H2,1H3 |

InChI Key |

VPKWMPJKNGOYTD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CCOCC1=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from related methyl esters and heterocyclic compounds:

Structural Analogues

Methyl Violet (): A triarylmethane dye with a methyl ester group.

Torulosic Acid Methyl Ester (): A diterpenoid methyl ester isolated from Austrocedrus chilensis. Its rigid bicyclic structure contrasts with the flexible morpholine ring in the target compound, impacting solubility and biological activity .

Methyl Salicylate (): A simple aromatic ester with anti-inflammatory properties. The absence of heterocyclic or sulfur groups limits its use in metal coordination compared to Methyl 3-thioxo-4-morpholinecarboxylate .

Physicochemical Properties

A hypothetical comparison table based on general methyl ester properties ():

*Estimates based on structural analogs.

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 3-thioxo-4-morpholinecarboxylate to maximize yield and purity?

Methodological Answer:

- Reaction Optimization : Use polar aprotic solvents (e.g., dimethyl sulfoxide, dichloromethane) to enhance reaction kinetics while maintaining temperature control (e.g., 0–60°C) to prevent intermediate decomposition.

- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol or methanol. Monitor purity via TLC and HPLC .

- Byproduct Mitigation : Adjust stoichiometric ratios (e.g., 1.1–1.3 equivalents of morpholine derivatives) and use scavengers for reactive intermediates .

Q. What spectroscopic techniques are recommended for confirming the molecular structure of this compound?

Methodological Answer:

- 1H/13C NMR : Analyze chemical shifts for the thioxo (δ ~2.8–3.2 ppm) and morpholine (δ ~3.6–3.8 ppm) groups.

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches.

- Mass Spectrometry : Use HRMS (High-Resolution MS) to validate molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .

- X-ray Crystallography : For definitive structural confirmation, refine data using SHELX programs (e.g., SHELXL for small-molecule refinement) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to thermal stress (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC.

- Degradation Pathway Analysis : Use LC-MS to identify breakdown products (e.g., oxidation of thioxo to carbonyl groups) .

Advanced Research Questions

Q. How can contradictions in bioactivity data for this compound derivatives be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., morpholine ring, thioxo group) and compare bioactivity using standardized assays (e.g., enzyme inhibition IC50).

- Statistical Validation : Apply multivariate regression analysis to distinguish significant structural contributors to activity .

Q. What experimental strategies can elucidate the mechanism of enzyme inhibition by this compound?

Methodological Answer:

- Kinetic Assays : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-ligand interactions.

- Molecular Docking : Use software like AutoDock to model binding poses and validate with crystallographic data .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

Q. What advanced techniques are required to resolve spectral ambiguities in this compound derivatives?

Methodological Answer:

Q. How can researchers design experiments to study the compound’s interaction with biological membranes?

Methodological Answer:

- Liposome Binding Assays : Use fluorescence anisotropy to measure partitioning into lipid bilayers.

- Molecular Dynamics Simulations : Model interactions with membrane proteins (e.g., G-protein-coupled receptors) using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.